![molecular formula C17H17IO3 B14178483 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 923595-13-5](/img/structure/B14178483.png)
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an iodophenoxy group, a phenyl group, and a dioxolane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of an acid catalyst to form the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include iodophenol derivatives, hydroxy derivatives, and various substituted phenoxy compounds.
Scientific Research Applications
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Iodophenoxy)ethanol
- 2-(2-Iodophenoxy)ethylamine
- 2-(2-Iodophenoxy)ethyl acetate
Uniqueness
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity to the molecule. This makes it a valuable compound for various applications compared to its simpler analogs.
Properties
CAS No. |
923595-13-5 |
|---|---|
Molecular Formula |
C17H17IO3 |
Molecular Weight |
396.22 g/mol |
IUPAC Name |
2-[2-(2-iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C17H17IO3/c18-15-8-4-5-9-16(15)19-11-10-17(20-12-13-21-17)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
AMKZHKFWJJDBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCOC2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
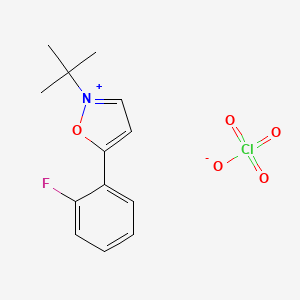

![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
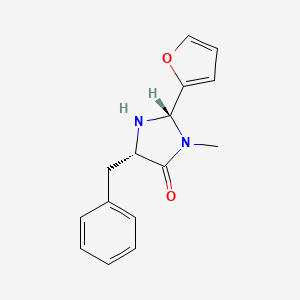
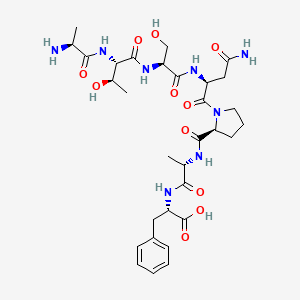
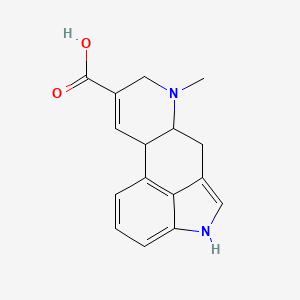
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
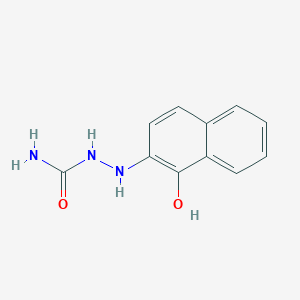
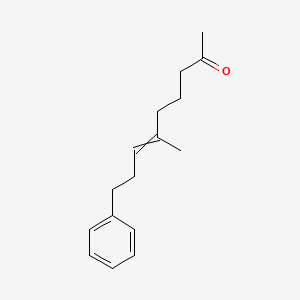
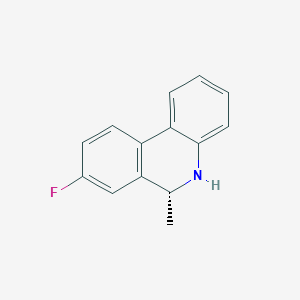
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
